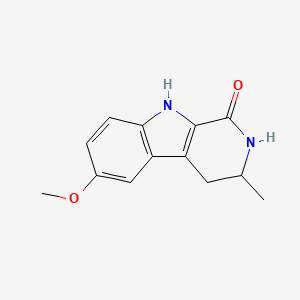
6-Methoxy-3-methyl-2,3,4,9-tetrahydro-beta-carbolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-methyl-2,3,4,9-tetrahydro-beta-carbolin-1-one is a compound belonging to the beta-carboline family Beta-carbolines are a group of alkaloids known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-methyl-2,3,4,9-tetrahydro-beta-carbolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-Methoxyphenylhydrazine hydrochloride as a starting material . The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3-methyl-2,3,4,9-tetrahydro-beta-carbolin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The products formed depend on the specific reaction and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
6-Methoxy-3-methyl-2,3,4,9-tetrahydro-beta-carbolin-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-2,3,4,9-tetrahydro-beta-carbolin-1-one involves its interaction with specific molecular targets. It has been shown to inhibit the uptake of serotonin and the activity of monoamine oxidase-A . This suggests its potential use in treating conditions related to neurotransmitter imbalances, such as depression or anxiety.
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (Pinoline): A structural isomer with similar biological activities.
Tetrahydroharmine: Another beta-carboline with comparable properties.
Uniqueness: 6-Methoxy-3-methyl-2,3,4,9-tetrahydro-beta-carbolin-1-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
4718-32-5 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-methoxy-3-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C13H14N2O2/c1-7-5-10-9-6-8(17-2)3-4-11(9)15-12(10)13(16)14-7/h3-4,6-7,15H,5H2,1-2H3,(H,14,16) |
InChI Key |
GIIZQNARHBSDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=O)N1)NC3=C2C=C(C=C3)OC |
solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















